4,5-Dimethylpyridazine is a heterocyclic compound characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. This compound belongs to the pyridazine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The molecular formula of 4,5-Dimethylpyridazine is CHN, and it has a molecular weight of approximately 124.14 g/mol. The compound is classified as an aromatic heterocycle due to the presence of nitrogen atoms in the ring structure.
4,5-Dimethylpyridazine can be synthesized through several methods, including:
The synthesis typically requires controlled temperatures and specific pH levels to optimize yield and purity. Advanced techniques such as refluxing or microwave-assisted synthesis may also be utilized to enhance reaction rates and reduce by-products.
4,5-Dimethylpyridazine participates in various chemical reactions typical for aromatic compounds:
The reactivity of 4,5-Dimethylpyridazine is influenced by the electron-donating nature of the methyl groups, which can stabilize positive charges during electrophilic attacks.
The mechanism of action for 4,5-Dimethylpyridazine in biological systems often involves its interaction with enzymes or receptors. It may function as an inhibitor or modulator in various biochemical pathways.
The compound exhibits moderate volatility and should be handled with care to avoid inhalation or skin contact.
4,5-Dimethylpyridazine has several applications across various fields:
The pyridazine ring (1,2-diazine) represents a historically significant class of nitrogen-containing heterocycles, first systematically studied in the mid-19th century alongside foundational discoveries of pyrrole and pyridine [1] [3]. Early synthetic routes to pyridazines faced substantial challenges due to ring instability and limited functional group tolerance. The discovery of 4,5-dicyanopyridazine (DCP) in 1968 marked a turning point, demonstrating unexpected reactivity as an electron-deficient heterodiene in inverse electron-demand Hetero Diels-Alder (HDA) reactions [5]. This reactivity profile catalyzed intensive research into substituted pyridazines, including 4,5-dimethylpyridazine, valued for its balanced electronic properties and synthetic versatility.
A pivotal advancement emerged in 1985 with Heinisch and Lötsch's development of a one-step radical bis-alkoxycarbonylation of pyridazine using the Minisci procedure, enabling efficient access to diethyl pyridazine-4,5-dicarboxylate – a key precursor for diverse 4,5-disubstituted derivatives [5]. This methodology facilitated the synthesis of alkyl-substituted pyridazines like 4,5-dimethylpyridazine through decarboxylation or reduction pathways. The dimethyl derivative gained prominence due to:
4,5-Dimethylpyridazine exhibits distinct reactivity compared to its dicyano counterpart (DCP). While DCP excels as a highly electron-poor diene in HDA reactions [5], 4,5-dimethylpyridazine finds broader utility as:
Table 1: Key Developments in 4,5-Disubstituted Pyridazine Synthesis and Application
Year | Development | Significance for 4,5-Dimethylpyridazine | Ref. |
---|---|---|---|
1968 | Synthesis of 4,5-Dicyanopyridazine (DCP) | Established reactivity of 4,5-disubstituted pyridazines as azadienes | [5] |
1985 | Minisci Bis-alkoxycarbonylation of Pyridazine | Enabled practical synthesis of diethyl pyridazine-4,5-dicarboxylate, a key precursor | [5] |
1990s-2000s | Elaboration of Diethyl Ester to Alkyl Derivatives | Development of reliable decarboxylation/reduction routes to dialkyl pyridazines | - |
2000s-Present | Application in Coordination Polymers & Metal-Organic Frameworks (MOFs) | Utilized as bridging N,N'-donor linker exploiting methyl sterics | - |
2010s-Present | Incorporation into Pharmacophore Models | Methyl groups recognized as key hydrophobic/steric features in bioactive molecules | [4] [9] |
The term "pharmacophore" denotes the essential ensemble of steric and electronic features enabling a molecule to exert a biological effect or interact with a specific target [4] [9]. Within this paradigm, 4,5-dimethylpyridazine serves as a privileged scaffold, contributing critical pharmacophoric elements to drug candidates targeting diverse therapeutic areas. Its value stems from the synergistic interplay of its core heterocycle and substituents:
Table 2: Pharmacophoric Features of 4,5-Dimethylpyridazine and Their Roles in Target Interaction
Pharmacophoric Feature Type | Structural Origin | Role in Target Binding | Example Application Context |
---|---|---|---|
Hydrogen Bond Acceptor (HBA) | Pyridazine N1, N2 | Forms H-bonds with protein H-bond donors (Ser, Thr, Tyr OH; backbone NH; His NεH; Lys NζH+) | Kinase hinge-binding region [9] |
Hydrophobic (Hyp) / Aromatic (Ar) | Pyridazine ring π-system | Engages in π-stacking; hydrophobic burial | Aromatic cages in enzymes |
Hydrophobic (Hyp) | Methyl groups at C4 & C5 | Van der Waals contacts in hydrophobic subpockets; contribute to ligand desolvation | Specificity pockets in kinases, GPCRs [9] |
Shape Feature | Combined ring + methyl group volume | Ensures steric complementarity with target binding site; exclusion from off-target sites | Enhancing selectivity profiles |
Pharmacophore modeling, a cornerstone of modern computer-aided drug design (CADD), extensively utilizes scaffolds like 4,5-dimethylpyridazine. Structure-based pharmacophore models derived from target-ligand complexes (e.g., kinases like Akt2 [9]) frequently identify the methyl groups as critical Hyp features within defined hydrophobic pockets. Ligand-based models generated from known active compounds also consistently highlight the methyl-substituted pyridazine core as essential for activity, underscoring its pharmacophoric importance. TransPharmer exemplifies advanced generative models integrating pharmacophore features (potentially including those from scaffolds like 4,5-dimethylpyridazine) to design novel bioactive ligands with enhanced scaffold-hopping capabilities [4]. Virtual screening campaigns against large databases (e.g., targeting BACE1 [8] or kinases [9]) often prioritize compounds containing hydrophobic heterocyclic cores matching the steric and hydrophobic features defined by such pharmacophore models, placing 4,5-dimethylpyridazine-containing molecules as high-priority hits.
Table 3: Impact of Methyl Groups on Drug Discovery Parameters of Pyridazine Derivatives
Parameter | Unsubstituted Pyridazine | 4,5-Dimethylpyridazine | Rationale/Consequence |
---|---|---|---|
Lipophilicity (cLogP) | Lower | Higher | Addition of two hydrophobic methyl groups increases logP |
Aqueous Solubility | Higher | Moderate | Increased hydrophobicity reduces solubility |
Metabolic Stability (C-4/C-5) | Susceptible to oxidation | Enhanced shielding | Methyl groups sterically hinder metabolic enzymes |
H-Bond Acceptor Strength | Stronger | Slightly Weaker | Electron donation from methyls reduces N basicity |
Affinity for Hydrophobic Pockets | Lower | Higher | Methyl groups provide additional van der Waals contacts |
Contribution to Selectivity | Often Lower | Potentially Higher | Defined steric bulk improves shape complementarity with target |
The scaffold's versatility is evident in its application across various target classes identified in pharmacophore-based screening studies, including kinase inhibitors (e.g., Akt2 [9]), protease inhibitors, and modulators of G protein-coupled receptors (GPCRs). Derivatives like Schiff bases synthesized from pyridine-4-carbohydrazide analogs demonstrate the potential for structural elaboration of the 4,5-dimethylpyridazine core to optimize interactions predicted by pharmacophore models, such as adding HBAs, HBDs, or aromatic rings to match additional features [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7